1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole
Overview
Description
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a sulfanyl group attached to the triazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated triazole intermediate.
Methylation: The final step involves methylation of the triazole ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Halogenated intermediates, thiols, methylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can coordinate with metal ions or interact with biological macromolecules. The sulfanyl group can form disulfide bonds or undergo further chemical modifications, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitro group.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group instead of a nitro group.
5-Methyl-1H-1,2,4-triazole-3-thiol: Similar structure but with different substitution patterns.
Uniqueness
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O2S/c1-11-3-7-9-6(11)16-5-8-4(13(14)15)10-12(5)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWWMWFYYJRNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=NC(=NN2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363655 | |
Record name | BAS 08317184 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-06-4 | |
Record name | BAS 08317184 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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